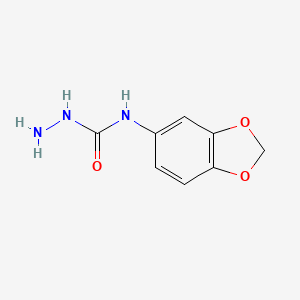

3-amino-1-(2H-1,3-benzodioxol-5-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fatigue Alleviation through AMPA Receptor Modulation

A study investigated the effects of 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine on swimming endurance capacity in mice, indicating its potential as a fatigue recovery agent. This compound, acting as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, significantly increased swimming time to exhaustion. It also enhanced liver and muscle glycogen contents while reducing lactic acid and blood urea nitrogen levels, alongside improving antioxidant enzyme activities. This suggests a novel therapeutic strategy for fatigue through AMPA receptor modulation (Fan et al., 2014).

Antimicrobial Activity and Cytotoxicity of Novel Derivatives

Another study focused on the synthesis and evaluation of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives for their antimicrobial activity and cytotoxicity. These compounds showed promising antimicrobial activity against various bacterial strains and moderate to good effectiveness against fungal pathogens. Additionally, some derivatives exhibited significant cytotoxicity against cervical cancer (HeLa) cell lines in preliminary studies, presenting a potential for therapeutic applications in cancer treatment (Shankar et al., 2017).

Supramolecular Structures and Aggregation

Research into the supramolecular structures of related compounds, such as 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, reveals intricate hydrogen bonding and pi-pi stacking interactions. These structural insights contribute to the understanding of molecular interactions and could inform the design of new compounds with desired physical and chemical properties for various scientific applications (Low et al., 2002).

Eco-Friendly Catalysis for Heterocyclic Scaffold Synthesis

A significant advancement in the synthesis of pharmaceutically relevant heterocyclic scaffolds utilized urea as an organo-catalyst in a multicomponent reaction. This eco-friendly approach enables the creation of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles at room temperature, highlighting the versatility and environmental benefits of using urea in catalysis (Brahmachari & Banerjee, 2014).

Mecanismo De Acción

Target of Action

Related compounds with a 1,3-benzodioxol-5-yl-indole structure have shown activity against various cancer cell lines . These compounds interact with microtubules and their component protein, tubulin , which are crucial for cell division and are common targets for anticancer agents .

Mode of Action

This is likely due to their interaction with tubulin, disrupting microtubule assembly and thus inhibiting cell division .

Biochemical Pathways

Given the observed effects of related compounds, it can be inferred that the compound may influence pathways related to cell cycle regulation and apoptosis .

Result of Action

Related compounds have demonstrated anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .

Propiedades

IUPAC Name |

1-amino-3-(1,3-benzodioxol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-11-8(12)10-5-1-2-6-7(3-5)14-4-13-6/h1-3H,4,9H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVPORUAGITDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470250.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2470252.png)

![1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2470254.png)

![(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B2470257.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2470263.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2470266.png)